molecular formula C14H25NO B395181 2-[(ADAMANTAN-1-YL)AMINO]-2-METHYLPROPAN-1-OL

2-[(ADAMANTAN-1-YL)AMINO]-2-METHYLPROPAN-1-OL

Cat. No.: B395181
M. Wt: 223.35g/mol
InChI Key: CURQXJYVSRNPSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(ADAMANTAN-1-YL)AMINO]-2-METHYLPROPAN-1-OL is a compound that features an adamantane moiety, which is a polycyclic cage structure known for its rigidity and stability. The adamantane structure imparts unique physical and chemical properties to the compound, making it of significant interest in various fields such as medicinal chemistry, material science, and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(ADAMANTAN-1-YL)AMINO]-2-METHYLPROPAN-1-OL typically involves the reaction of 1-adamantylamine with 2-methyl-1-propanol under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and distillation .

Chemical Reactions Analysis

Types of Reactions: 2-[(ADAMANTAN-1-YL)AMINO]-2-METHYLPROPAN-1-OL can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Derivatives with different functional groups replacing the amino group

Mechanism of Action

The mechanism by which 2-[(ADAMANTAN-1-YL)AMINO]-2-METHYLPROPAN-1-OL exerts its effects is primarily through its interaction with cellular pathways. The adamantane moiety allows the compound to interact with lipid bilayers and proteins, potentially altering their function. This interaction can modulate various signaling pathways, including those involved in inflammation and cancer .

Properties

Molecular Formula

C14H25NO

Molecular Weight

223.35g/mol

IUPAC Name

2-(1-adamantylamino)-2-methylpropan-1-ol

InChI

InChI=1S/C14H25NO/c1-13(2,9-16)15-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12,15-16H,3-9H2,1-2H3

InChI Key

CURQXJYVSRNPSN-UHFFFAOYSA-N

SMILES

CC(C)(CO)NC12CC3CC(C1)CC(C3)C2

Canonical SMILES

CC(C)(CO)NC12CC3CC(C1)CC(C3)C2

Origin of Product

United States

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